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Iodomethyltrimethylarsonium iodide

Cat. No.: B13781252
CAS No.: 64049-02-1
M. Wt: 387.86 g/mol
InChI Key: DKVCRVLGTRFRQT-UHFFFAOYSA-M
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Description

Historical Development of Organoarsenic Chemistry and Quaternary Arsonium (B1239301) Compounds

The journey into the world of organoarsenic chemistry began in the 18th century and has been marked by significant discoveries that have profoundly impacted both chemistry and medicine. A pivotal moment was the synthesis of cacodyl (B8556844) oxide by Louis Claude Cadet de Gassicourt in 1760, a substance produced by heating arsenic trioxide with potassium acetate. This foul-smelling liquid is often considered the first synthetically prepared organometallic compound. uobasrah.edu.iq

The 19th century saw further advancements, but it was the early 20th century that brought organoarsenic compounds to the forefront of scientific and public attention. Paul Ehrlich's pioneering work led to the development of Salvarsan (arsphenamine) in 1910, an organoarsenic compound that became the first effective treatment for syphilis. uobasrah.edu.iq This "magic bullet" approach, targeting a specific pathogen, revolutionized medicine and earned Ehrlich a Nobel Prize. uobasrah.edu.iq

The development of quaternary arsonium salts is an extension of this rich history. While not as extensively studied as their nitrogen and phosphorus counterparts, their synthesis and reactivity are governed by the fundamental principles of organometallic chemistry established over centuries of research.

Classification and Structural Diversity within Organoarsenic Species

Organoarsenic compounds exhibit a wide range of structures and oxidation states for the arsenic atom, primarily +3 (arsenites) and +5 (arsenates). mdpi.com This diversity gives rise to a variety of compound classes, each with distinct properties and reactivity.

Key Classes of Organoarsenic Compounds:

Arsines: These are organoarsenic compounds of the type R₃As, where R is an alkyl or aryl group. They are analogous to amines and phosphines.

Arsonic and Arsinic Acids: These are organoarsenic compounds containing oxygen, with the general formulas RAsO(OH)₂ and R₂AsO(OH), respectively.

Arsenobetaines and Arsenocholines: These are naturally occurring organoarsenic compounds found in many marine organisms and are generally considered to be of low toxicity.

Quaternary Arsonium Salts: These salts have the general formula [R₄As]⁺X⁻, where R represents organic substituents and X⁻ is a counter-ion. Iodomethyltrimethylarsonium iodide falls into this category, with three methyl groups and one iodomethyl group attached to the central arsenic atom, and iodide as the counter-ion.

The structure of these compounds dictates their chemical and biological properties. The tetrahedral arrangement of the four organic groups around the central arsenic atom in quaternary arsonium salts is a key feature influencing their stability and reactivity.

Academic Significance of this compound within Organometallic Chemistry

While specific research on this compound is limited in publicly accessible literature, its academic significance can be inferred from the broader context of quaternary arsonium salts and organometallic chemistry. These compounds serve as valuable tools and subjects of study in several areas:

Reaction Mechanisms: The synthesis and reactions of quaternary arsonium salts contribute to the understanding of fundamental organometallic reaction mechanisms, such as nucleophilic substitution at the arsenic center.

Phase-Transfer Catalysis: Like their ammonium (B1175870) and phosphonium (B103445) counterparts, quaternary arsonium salts have potential applications as phase-transfer catalysts, facilitating reactions between reactants in different phases.

Precursors for Other Organoarsenic Compounds: Quaternary arsonium salts can be used as starting materials for the synthesis of other complex organoarsenic molecules.

Ligand Development: The arsonium cation itself can be modified to create novel ligands for coordination chemistry, potentially leading to catalysts with unique properties.

The study of specific compounds like this compound, with its distinct combination of methyl and iodomethyl groups, can provide valuable data points for understanding structure-reactivity relationships within the broader class of quaternary arsonium salts.

Contextualizing Research on Arsenic Speciation in Advanced Chemical Science

Arsenic speciation, the identification and quantification of the different chemical forms of arsenic in a sample, is a critical area of modern analytical and environmental chemistry. mdpi.comshodex.com The toxicity and bioavailability of arsenic are highly dependent on its chemical form. mdpi.com Inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), are generally more toxic than many organic arsenic compounds. mdpi.com

Advanced analytical techniques are employed to separate and detect different arsenic species. shodex.com High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used method for arsenic speciation analysis. uobasrah.edu.iqshodex.com

The study of compounds like this compound contributes to the field of arsenic speciation in several ways:

Analytical Standards: Well-characterized synthetic organoarsenic compounds can serve as analytical standards for the identification and quantification of these species in environmental and biological samples.

Understanding Transformation Pathways: By studying the synthesis and degradation of specific organoarsenic compounds, scientists can gain insights into the potential transformation pathways of arsenic in the environment.

Expanding the Library of Known Arsenic Species: The synthesis and characterization of novel organoarsenic compounds expand the known library of arsenic species, which is crucial for comprehensive environmental and toxicological assessments.

While detailed research on the environmental presence of this compound is not currently available, its study within a laboratory setting is essential for building the foundational knowledge required for future arsenic speciation studies.

Detailed Research Findings

Detailed experimental data, including specific synthesis procedures and comprehensive structural analysis for this compound, are not extensively reported in the reviewed scientific literature. However, based on the general principles of organoarsenic chemistry, some key characteristics can be inferred.

Synthesis of this compound

The synthesis of quaternary arsonium salts typically involves the quaternization of a tertiary arsine with an alkyl halide. In the case of this compound, a plausible synthetic route would be the reaction of trimethylarsine (B50810) with diiodomethane (B129776).

Hypothetical Synthesis Reaction:

(CH₃)₃As + CH₂I₂ → [(CH₃)₃AsCH₂I]⁺I⁻

This reaction would likely be carried out in an appropriate organic solvent. The product, being a salt, would be expected to precipitate from the reaction mixture or be isolated by evaporation of the solvent.

Structural Characterization

The cation of this compound, [ (CH₃)₃AsCH₂I]⁺, is expected to have a tetrahedral geometry around the central arsenic atom, consistent with other quaternary arsonium salts.

Interactive Data Table: Predicted Structural and Chemical Properties

PropertyPredicted Value/Characteristic
Chemical Formula C₄H₁₁AsI₂
Molecular Weight 391.84 g/mol
CAS Number 64049-02-1
Structure Tetrahedral geometry around the arsenic atom.
Bonding Covalent bonds between arsenic and the four carbon atoms of the methyl and iodomethyl groups. Ionic bond between the arsonium cation and the iodide anion.
Solubility Expected to be soluble in polar organic solvents.

Note: The properties in this table are predicted based on general chemical principles and data for similar compounds, as specific experimental data for this compound is not widely available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11AsI2 B13781252 Iodomethyltrimethylarsonium iodide CAS No. 64049-02-1

Properties

CAS No.

64049-02-1

Molecular Formula

C4H11AsI2

Molecular Weight

387.86 g/mol

IUPAC Name

iodomethyl(trimethyl)arsanium;iodide

InChI

InChI=1S/C4H11AsI.HI/c1-5(2,3)4-6;/h4H2,1-3H3;1H/q+1;/p-1

InChI Key

DKVCRVLGTRFRQT-UHFFFAOYSA-M

Canonical SMILES

C[As+](C)(C)CI.[I-]

Origin of Product

United States

Synthetic Methodologies for Iodomethyltrimethylarsonium Iodide: Pathways and Mechanistic Insights

Precursor Synthesis and Purification Strategies

Synthesis of Trimethylarsine (B50810) and Related Organoarsines

Trimethylarsine, (CH₃)₃As, is a volatile and pyrophoric liquid that serves as the nucleophilic arsenic source in the synthesis of iodomethyltrimethylarsonium iodide. Several methods have been developed for its preparation, each with distinct advantages and challenges.

A common laboratory-scale synthesis involves the reaction of an arsenic trihalide, typically arsenic trichloride (B1173362) (AsCl₃), with a methylating agent. Grignard reagents, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr), are frequently employed. The reaction is typically carried out in an anhydrous ethereal solvent under an inert atmosphere to prevent the oxidation of the highly reactive organoarsenic species.

Another established method is the reaction of arsenic(III) oxide (As₂O₃) with trimethylaluminium (Al(CH₃)₃). sciensage.info This reaction provides a direct route to trimethylarsine, although the handling of pyrophoric trimethylaluminium requires specialized equipment and techniques.

The synthesis of other trialkyl arsines can be achieved by reacting arsenic trichloride with the corresponding Grignard or organolithium reagents. scispace.com For instance, reacting arsenic triiodide (AsI₃), which is less toxic and volatile than AsCl₃, with a Grignard reagent offers a safer alternative for producing a range of trialkyl arsines. scispace.com

Purification of trimethylarsine often involves distillation. However, due to its high volatility and sensitivity to air, careful handling is paramount. An alternative purification strategy involves the formation of a non-volatile complex, such as with silver nitrate (B79036) (AgNO₃), from which the pure trimethylarsine can be subsequently liberated.

Table 1: Selected Synthetic Routes for Trimethylarsine

ReactantsProductKey ConditionsReference
Arsenic(III) oxide, TrimethylaluminiumTrimethylarsine- sciensage.info
Arsenic trichloride, Methylmagnesium iodideTrimethylarsineAnhydrous ether, inert atmosphere scispace.com
Arsenic triiodide, Grignard reagentTrialkyl arsines- scispace.com

Note: This table is for illustrative purposes and does not represent an exhaustive list of all synthetic methods.

Advanced Preparations of Iodomethane (B122720) and Other Alkyl Iodides

Iodomethane (CH₃I), also known as methyl iodide, is a commercially available and widely used alkylating agent. It is a colorless, volatile liquid that serves as the electrophilic source of the methyl group in the quaternization reaction. mdpi.com

Standard laboratory preparations of iodomethane often involve the reaction of methanol (B129727) with a source of iodide, such as phosphorus triiodide (PI₃), which can be generated in situ from red phosphorus and iodine. mdpi.com The reaction is typically driven by the formation of phosphorous acid.

An alternative synthesis involves the reaction of dimethyl sulfate (B86663) with potassium iodide. mdpi.com This method avoids the use of elemental phosphorus and can be advantageous for larger-scale preparations. The reaction of methanol with hydroiodic acid also yields iodomethane. mdpi.com

Purification of iodomethane is usually achieved by distillation. It is important to store iodomethane in the dark and often with a piece of copper or silver wire to prevent decomposition, which is indicated by the formation of a violet color due to the presence of iodine. mdpi.com

The synthesis of other alkyl iodides can be accomplished through similar methods, such as the reaction of the corresponding alcohol with a suitable iodinating agent.

Direct Synthesis Routes via Quaternization Reactions

The formation of this compound from its precursors is a classic example of a quaternization reaction, a fundamental process in organic and organometallic chemistry.

Alkylation of Tertiary Arsines with Iodomethane: Reaction Parameters and Optimization

The direct synthesis of this compound is achieved through the alkylation of trimethylarsine with iodomethane. This reaction is analogous to the well-known Menshutkin reaction, where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the arsenic atom of trimethylarsine acts as a nucleophile, attacking the electrophilic carbon atom of iodomethane. This concerted step involves the formation of a new carbon-arsenic bond and the simultaneous cleavage of the carbon-iodine bond, with iodide acting as the leaving group.

Several reaction parameters can be optimized to maximize the yield and rate of the quaternization:

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents, such as acetonitrile, acetone, or dimethylformamide (DMF), are generally preferred as they can stabilize the charged transition state and the resulting arsonium (B1239301) salt, thereby accelerating the reaction rate.

Temperature: Increasing the reaction temperature generally increases the rate of reaction, in accordance with the principles of chemical kinetics. However, excessively high temperatures can lead to side reactions or decomposition of the product.

Concentration: The rate of this bimolecular reaction is dependent on the concentration of both trimethylarsine and iodomethane. Using a higher concentration of the reactants can increase the reaction rate. In some cases, using the alkylating agent, iodomethane, as the solvent can be an effective strategy.

Stoichiometry: A slight excess of the more volatile reactant, typically iodomethane, may be used to ensure the complete conversion of the trimethylarsine.

The product, this compound, is an ionic salt and will typically precipitate from the reaction mixture if a non-polar or moderately polar solvent is used, facilitating its isolation by filtration.

Alternative Synthetic Pathways and Derivatization Approaches

While the direct quaternization of trimethylarsine with iodomethane is the most straightforward route to this compound, other theoretical pathways could be envisioned. For instance, the reaction of a methylarsine (B12644256) dihalide (CH₃AsX₂) with an excess of a methylating agent could potentially lead to the formation of the quaternary salt, although this is a less common approach.

Derivatization of this compound can be achieved through anion exchange reactions. The iodide anion can be replaced by other anions (e.g., chloride, bromide, tetrafluoroborate) by treating the arsonium iodide with a salt containing the desired anion, often in a solvent where the new arsonium salt is soluble and the byproduct (e.g., sodium iodide) is insoluble.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The quaternization of trimethylarsine with iodomethane is expected to follow second-order kinetics, with the rate law being expressed as:

Rate = k[ (CH₃)₃As ] [ CH₃I ]

where 'k' is the second-order rate constant. The rate constant is influenced by temperature, following the Arrhenius equation, and is also dependent on the solvent.

The thermodynamics of the reaction are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction:

ΔG = ΔH - TΔS

Table 2: Expected Influence of Parameters on Quaternization Reaction

ParameterEffect on Reaction RateThermodynamic Consideration
Increasing TemperatureIncreasesAffects the TΔS term in the Gibbs free energy equation.
Increasing Reactant ConcentrationIncreasesNo direct effect on thermodynamic parameters.
Solvent PolarityGenerally increases in polar aprotic solventsCan influence the solvation energies of reactants and the transition state, affecting ΔH.

Note: This table is based on general principles of SN2 and quaternization reactions and requires experimental verification for the specific case of this compound.

Further experimental studies, such as monitoring the reaction progress using spectroscopic techniques (e.g., NMR) at different temperatures and concentrations, would be necessary to determine the precise rate constants, activation energy, and other thermodynamic parameters for the synthesis of this compound.

Mechanistic Elucidations of Arsonium Salt Formation

The reaction between trimethylarsine and diiodomethane (B129776) to yield this compound proceeds through a well-established SN2 mechanism. In this concerted, single-step process, the trimethylarsine acts as the nucleophile, utilizing the lone pair of electrons on the arsenic atom to attack the electrophilic carbon atom of diiodomethane. Simultaneously, the carbon-iodine bond in diiodomethane breaks, with the iodide ion acting as the leaving group.

The transition state of this reaction involves a trigonal bipyramidal geometry around the central carbon atom. In this transient arrangement, the incoming nucleophile (trimethylarsine) and the departing leaving group (iodide) are positioned at the axial positions, 180° apart. The three non-reacting atoms on the carbon (two hydrogens and one iodine) lie in the equatorial plane. This "backside attack" is a hallmark of the SN2 mechanism and leads to an inversion of configuration at the carbon center, although this is not stereochemically consequential in the case of diiodomethane.

Rate = k[ (CH₃)₃As] [CH₂I₂]

Several factors influence the kinetics of this arsonium salt formation. The choice of the alkyl halide is critical; alkyl iodides are superior alkylating agents compared to bromides and chlorides due to the lower bond dissociation energy of the carbon-iodine bond, making the iodide a better leaving group. Polar solvents are also known to accelerate the rate of such quaternization reactions by stabilizing the charged transition state.

Lack of Publicly Available Data for this compound Precludes Detailed Analysis

Despite a comprehensive search of scientific databases and literature, specific experimental data on the advanced structural and spectroscopic characterization of this compound is not publicly available. As a result, a detailed and scientifically accurate article based on verified research findings for this specific compound cannot be generated at this time.

The requested in-depth analysis, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, requires access to primary research data that has been published in peer-reviewed scientific journals or deposited in crystallographic databases. The search for such information on this compound did not yield any specific results.

While general principles of crystallography and spectroscopy can be applied to predict the likely characteristics of this compound based on analogous structures, any such description would be hypothetical and not based on the "detailed research findings" stipulated in the request. For instance, data for related compounds such as various quaternary ammonium and arsonium salts, as well as iodoalkanes, can provide estimations for bond lengths, angles, and NMR chemical shifts. However, these would not be the specific, experimentally determined values for this compound.

Therefore, to adhere to the principles of scientific accuracy and avoid the presentation of unverified information, the generation of the requested article is not possible. Further research and publication by the scientific community would be required to enable a detailed discussion of the structural and spectroscopic properties of this compound.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR (e.g., ¹⁵N, ¹⁹F, if applicable to derivatives) for Related Studies

While standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) are foundational, multinuclear NMR offers deeper insights, particularly for heteroatomic species like organoarsenic compounds. For iodomethyltrimethylarsonium iodide, the primary heteroatom is arsenic.

The arsenic nucleus, ⁷⁵As, is 100% naturally abundant and has a nuclear spin (I) of 3/2. However, it also possesses a large electric quadrupole moment, which typically leads to extremely broad resonance signals in NMR spectroscopy, often making it difficult to observe sharp, informative peaks. Current time information in Arnsberg, DE.nih.gov

Studies on derivatives of this compound, where a fluorine-containing group might be incorporated, would allow for ¹⁹F NMR. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, providing sharp signals and detailed coupling information that can be invaluable for structural confirmation. Similarly, isotopic labeling to introduce ¹⁵N (in analogous ammonium (B1175870) salts) could provide useful data, though this is not applicable to the arsonium (B1239301) compound itself. nih.gov The utility of multinuclear NMR lies in its ability to directly probe the chemical environment around specific elements within a molecule. researchgate.net

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the covalent framework of a molecule by revealing through-bond and through-space correlations between nuclei. For the iodomethyltrimethylarsonium cation, several 2D NMR techniques would be particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. For the target cation, it would show a correlation between the protons of the three equivalent methyl (CH₃) groups and their corresponding carbon atom, and a separate correlation for the protons of the iodomethyl (CH₂I) group and its carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical 2D NMR experiment for a quaternary salt where proton-proton coupling is absent. HMBC detects longer-range correlations (typically over 2-4 bonds) between protons and carbons. It would provide definitive evidence for the structure by showing correlations from the methyl protons to the arsenic-bound methyl carbons, and crucially, from the iodomethyl protons to the arsenic-bound methyl carbons, and vice-versa, through the central arsenic atom.

Table 1: Predicted 2D NMR Correlations for the Iodomethyltrimethylarsonium Cation

Proton SignalExpected HMBC Correlation (Carbon)Inferred Connectivity
-CHC H₃Intra-group correlation
-CHC H₂IC-As-C connectivity
-CH ₂IC H₃C-As-C connectivity
-CH ₂IC H₂IIntra-group correlation

These techniques, used in concert, would leave no ambiguity about the atomic connectivity of the cation. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the modes of the arsonium cation. The assignments can be predicted based on data from analogous molecules. nih.govnist.gov The key functional groups are the C-H bonds in the methyl and methylene (B1212753) groups, the C-As bonds, and the C-I bond.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (in CH₃/CH₂)Symmetric/Asymmetric Stretching2900 - 3100IR, Raman
C-H (in CH₃/CH₂)Bending/Deformation1350 - 1470IR, Raman
C-AsStretching550 - 650IR, Raman
As-C₃Skeletal Deformation200 - 300Raman
C-IStretching500 - 600IR

Analysis of Arsonium Cation and Iodide Anion Vibrational Modes

The vibrational modes of the system can be separated into the internal vibrations of the arsonium cation and the lattice vibrations involving both the cation and the iodide anion.

Arsonium Cation Modes: The [(CH₃)₃AsCH₂I]⁺ cation has numerous vibrational modes. These include the high-frequency C-H stretching and bending vibrations mentioned above. In the lower frequency region, the spectrum will feature vibrations corresponding to the stretching of the carbon-arsenic bonds (ν(C-As)) and the various bending or deformation modes of the C₃AsC skeleton. These skeletal modes are often strong in the Raman spectrum and provide information about the geometry around the central arsenic atom. researchgate.net

Iodide Anion Modes: As a monatomic ion, the iodide anion (I⁻) has no internal vibrational modes of its own. However, in the solid crystalline lattice, it participates in low-frequency vibrations known as lattice modes. These correspond to the translational and rotational movements of the cation and anion relative to each other. These modes are typically observed in the far-infrared or low-frequency Raman region, generally below 200 cm⁻¹. researchgate.netaps.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. For ionic compounds like this compound, electrospray ionization (ESI) is the preferred technique as it allows the intact cation to be transferred into the gas phase for analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. The primary ion observed for this compound in positive-ion ESI-MS would be the intact cation, [(CH₃)₃AsCH₂I]⁺.

The theoretical monoisotopic mass of this cation is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ⁷⁵As, ¹²⁷I).

Table 3: Exact Mass Calculation for the Iodomethyltrimethylarsonium Cation

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)412.00000048.000000
Hydrogen (¹H)111.00782511.086075
Arsenic (⁷⁵As)174.92159574.921595
Iodine (¹²⁷I)1126.904473126.904473
Total (C₄H₁₁AsI)⁺ 260.912143

An experimental HRMS measurement matching this calculated exact mass to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the cation.

Further structural confirmation is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Based on studies of similar organoarsenic compounds, the fragmentation of the [(CH₃)₃AsCH₂I]⁺ cation would likely proceed through characteristic neutral losses. nih.govresearchgate.net

Predicted Fragmentation Pathways:

Loss of a methyl radical: [(CH₃)₃AsCH₂I]⁺ → [ (CH₃)₂AsCH₂I]⁺˙ + CH₃˙

Loss of iodomethane (B122720): [(CH₃)₃AsCH₂I]⁺ → [(CH₃)₃As]⁺˙ + CH₂I˙

Loss of an iodine radical: [(CH₃)₃AsCH₂I]⁺ → [(CH₃)₃AsCH₂]⁺ + I˙

Formation of trimethylarsine (B50810): [(CH₃)₃AsCH₂I]⁺ → [(CH₃)₃As] + [CH₂I]⁺

The resulting fragment ions provide a clear roadmap of the molecule's original connectivity. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. nih.gov This process provides valuable information about the ion's connectivity and chemical composition.

For this compound, the positive ion mode of electrospray ionization (ESI) would be employed to generate the intact iodomethyltrimethylarsonium cation, [(CH₃)₃AsCH₂I]⁺. The subsequent MS/MS analysis of this cation would be expected to reveal characteristic fragmentation pathways.

A primary and highly probable fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the cation. docbrown.info This would result in the formation of a prominent ion at m/z 127, corresponding to the iodine radical cation (I⁺), and a neutral loss of the trimethylarsonium methylidene moiety. Another significant fragmentation would be the loss of a methyl group from the parent ion, a common fragmentation pattern for quaternary arsonium compounds. This would yield a product ion corresponding to [(CH₃)₂AsCH₂I]⁺. Further fragmentation could involve the sequential loss of the remaining methyl groups.

The expected fragmentation of the iodomethyltrimethylarsonium cation is summarized in the table below.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[(CH₃)₃AsCH₂I]⁺[I]⁺(CH₃)₃AsCH₂
[(CH₃)₃AsCH₂I]⁺[(CH₃)₂AsCH₂I]⁺CH₃
[(CH₃)₂AsCH₂I]⁺[CH₃AsCH₂I]⁺CH₃
[CH₃AsCH₂I]⁺[AsCH₂I]⁺CH₃

It is important to note that while the detection of organoarsenic compounds is well-established, the specific fragmentation pattern of this compound would need to be confirmed through experimental analysis. deswater.comrsc.orgresearchgate.netnews-medical.netresearchgate.net The fragmentation of similar iodo-containing organic molecules often shows a significant peak for the iodide anion in negative ion mode, which could also be a target for analysis. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are key techniques for probing the electronic structure and photophysical properties of molecules. These methods provide insights into electronic transitions, the formation of charge-transfer complexes, and luminescent behavior.

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. youtube.comyoutube.com For this compound, the UV-Visible absorption spectrum is expected to be characterized by transitions involving the carbon-iodine bond and potential charge-transfer interactions.

The presence of the C-I bond would likely give rise to an n → σ* transition, where a non-bonding electron from the iodine atom is excited into an antibonding σ* orbital of the C-I bond. researchgate.net This type of transition is characteristic of alkyl halides and typically occurs in the ultraviolet region. The iodine terminal group can have a noticeable effect on the electronic and optical properties of a molecule. researchgate.net

Furthermore, as an arsonium salt, this compound has the potential to form charge-transfer (CT) complexes, particularly in the presence of electron-donating species. nih.gov Onium salts, such as iodonium (B1229267) salts, are known to act as electron acceptors in the formation of CT complexes. nih.gov These complexes can exhibit new, broad absorption bands at longer wavelengths than the transitions of the individual components. The formation of a CT complex between the iodomethyltrimethylarsonium cation (acceptor) and a suitable donor molecule would be evidenced by the appearance of such a new absorption band.

Transition TypeChromophoreExpected Wavelength Region
n → σ*C-IUltraviolet
Charge-Transfer[(CH₃)₃AsCH₂I]⁺ - Donor ComplexVisible

Photoluminescence and Luminescence Quenching Studies

Photoluminescence (PL) is the emission of light from a substance that has absorbed light. It encompasses both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state).

Luminescence quenching studies would involve measuring the decrease in the luminescence intensity of a fluorophore in the presence of this compound (the quencher). Such studies could reveal the nature of the interaction between the excited state of the fluorophore and the arsonium salt, for example, through energy transfer or electron transfer mechanisms. Given that onium salts can act as electron acceptors, quenching of a fluorophore's emission by this compound via an electron transfer mechanism is a plausible scenario. nih.gov

Reaction Pathways and Chemical Transformations of Iodomethyltrimethylarsonium Iodide

Nucleophilic Substitution Reactions Involving the Arsonium (B1239301) Center

The arsonium cation, [ (CH₃)₃AsCH₂I ]⁺, is an electrophilic species susceptible to attack by nucleophiles. These reactions are a cornerstone of organoarsenic chemistry, allowing for the functionalization and transformation of the arsonium core. ontosight.ai The general form of a nucleophilic substitution reaction at a saturated carbon center involves an electron-rich nucleophile replacing a leaving group. wikipedia.org

Quaternary arsonium salts react with a range of nucleophiles. The reaction can occur at either the methyl or the iodomethyl carbon. Due to the presence of the electron-withdrawing iodine atom, the carbon of the iodomethyl group is particularly activated towards nucleophilic attack. Common nucleophiles such as hydroxides, alkoxides, and amines can react to displace the iodide ion or potentially the entire iodomethyl group.

For instance, reaction with a strong nucleophile like hydroxide (B78521) could lead to the formation of trimethylarsine (B50810) oxide, a common product in the chemistry of tetraalkylarsonium salts. The specific products will depend on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Products from Nucleophilic Attack on Iodomethyltrimethylarsonium Iodide

Nucleophile (Nuc⁻) Predicted Organic Product(s)
Hydroxide (OH⁻) Trimethylarsine oxide, Methyl iodide
Cyanide (CN⁻) Trimethyl(cyanomethyl)arsonium iodide
Thiolate (RS⁻) Trimethyl(alkylthiomethyl)arsonium iodide

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the Sₙ1 (unimolecular) and Sₙ2 (bimolecular) pathways. wikipedia.org For reactions at the methyl or iodomethyl carbons attached to the arsenic center, an Sₙ2 mechanism is generally expected. libretexts.org This pathway involves a single, concerted step where the nucleophile attacks the carbon from the backside relative to the leaving group (the arsonium group itself or the iodide on the methyl group). libretexts.orgyoutube.com

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (the arsonium salt) and the nucleophile. youtube.com Rate = k[(CH₃)₃AsCH₂I⁺][Nuc⁻]

The reaction proceeds through a five-coordinate transition state. For square planar complexes, substitution reactions often occur via an associative mechanism that involves a five-coordinate trigonal bipyramidal transition state, which helps explain the retention of stereochemistry in those systems. libretexts.org While the geometry around the arsenic in the arsonium ion is tetrahedral, the principles of associative substitution provide a useful analogy. ontosight.ai The steric hindrance around the reaction center plays a crucial role; primary carbons, like the one in the iodomethyl group, are more amenable to Sₙ2 attack than more substituted carbons. organic-chemistry.org

Redox Chemistry and Electrochemical Behavior of the Arsonium Ion

Arsenic can exist in multiple oxidation states, most commonly +3 and +5. melscience.com In this compound, arsenic is in the +5 oxidation state. wikipedia.org Redox reactions, which involve the transfer of electrons, are therefore a significant aspect of its chemistry. khanacademy.org

As the arsenic atom in the arsonium ion is already in its highest common oxidation state (+5), it is not readily oxidized further. Oxidation reactions would likely target the organic ligands or the iodide counter-ion. The oxidation of organoarsenic compounds often leads to the formation of species like arsinic acids (R₂As(O)OH) or arsonic acids (RAs(O)(OH)₂). wikipedia.org However, for this quaternary salt, oxidation is less straightforward. The oxidation of trivalent arsenic species to their less toxic pentavalent counterparts is a known detoxification pathway. nih.gov Glow discharge plasma has been shown to be effective in oxidizing organoarsenic compounds to inorganic arsenic(V). acs.org

The reduction of the As(V) center to As(III) is a more common transformation for arsonium salts. This reduction can be achieved electrochemically or through chemical reducing agents. nih.govnih.gov The reduction of onium salts, including those of arsenic, can proceed via a single-electron transfer (SET) mechanism, leading to the formation of radical intermediates. chimia.chchimia.ch

Upon reduction, the arsonium ion would likely undergo fragmentation. The electrochemical reduction of similar onium salts often involves a two-electron process. nih.gov The expected products from the reduction of this compound would be trimethylarsine and a methyl iodide radical or related species, resulting from the cleavage of a carbon-arsenic bond.

Table 2: Potential Products of Arsonium Ion Reduction

Reduction Method Key Intermediate(s) Final Product(s)
Electrochemical Reduction [(CH₃)₃AsCH₂I]• (radical) Trimethylarsine, Methyl iodide

The availability and form of arsenic species in the environment are highly dependent on the redox potential (Eh). nih.gov Under reducing conditions, arsenate (As(V)) can be converted to the more mobile arsenite (As(III)). nih.gov This principle applies to organoarsenic species as well.

Thermal and Photochemical Decomposition Mechanisms

The stability of this compound is limited by temperature and exposure to light, which can induce decomposition through the cleavage of its covalent bonds.

The thermal decomposition of quaternary ammonium (B1175870) iodides often proceeds via elimination to form an alkene and a tertiary amine, or through substitution to yield a tertiary amine and an alkyl iodide. researchgate.net By analogy, this compound could decompose via several pathways. One likely pathway is the cleavage of the C-I bond, which is typically weaker than C-C or C-As bonds. Another possibility is the elimination of methyl iodide, a common decomposition route for similar onium salts, which would yield trimethylarsine and diiodomethane (B129776) or other C1 fragments. The thermal decomposition of related compounds like methylammonium (B1206745) lead iodide involves the release of gaseous products like methyl iodide and ammonia, or hydrogen iodide and methylamine, depending on conditions. rsc.org Similarly, the pyrolysis of iodobenzyl iodide involves the initial homolytic cleavage of the C-I bond. nih.govnih.gov

Photochemical decomposition is initiated by the absorption of UV light. For related onium salts, such as aryl sulfonium (B1226848) salts, UV irradiation can induce homolytic cleavage of a carbon-heteroatom bond, generating radical species. nih.gov In the case of this compound, photochemical excitation could lead to the cleavage of either the C-As bond or the C-I bond.

C-As Bond Cleavage: [ (CH₃)₃AsCH₂I ]⁺ + hν → [ (CH₃)₃As ]•⁺ + •CH₂I

C-I Bond Cleavage: [ (CH₃)₃AsCH₂I ]⁺ + hν → [ (CH₃)₃AsCH₂• ]⁺ + I•

These resulting radical intermediates are highly reactive and would undergo further reactions, such as dimerization, hydrogen abstraction, or reaction with the solvent.

Pathways of Degradation under Elevated Temperatures

The thermal decomposition of organoarsenic compounds, including arsonium salts, is a complex process that can proceed through multiple pathways. While specific studies on the thermal degradation of this compound are not extensively detailed in the provided search results, general principles of thermal decomposition of similar compounds, such as methylammonium lead iodide perovskites, can offer insights. rsc.org The thermal degradation of these related compounds often involves the volatilization of organic components. rsc.org For instance, methylammonium lead iodide (CH₃NH₃PbI₃) decomposes to lead diiodide (PbI₂) with the release of gaseous products like HI(g) and CH₃NH₂(g) or NH₃(g) and CH₃I(g). rsc.org The prevailing decomposition pathway is highly dependent on the specific experimental conditions. rsc.org It is plausible that this compound undergoes analogous degradation at elevated temperatures, potentially leading to the formation of trimethylarsine, methyl iodide, and other volatile arsenic species. The exact nature and distribution of these products would likely be influenced by factors such as the temperature ramp rate and the atmospheric conditions.

A systematic study on the thermal degradation of mixed-cation hybrid halide perovskites revealed that they were generally more stable than their pure counterparts. rsc.org This suggests that the stability of this compound could be influenced by the presence of other chemical species in a given matrix.

Table 1: Potential Thermal Degradation Products of this compound (Hypothesized)

Reactant Potential Products Conditions
This compoundTrimethylarsine, Methyl iodide, Other volatile arsenic compoundsElevated temperatures

This table is based on hypothesized degradation pathways analogous to similar compounds.

Photolytic Cleavage and Radical Generation

The photolytic cleavage of carbon-iodine bonds is a well-established method for generating carbon-centered radicals. rsc.org In the context of this compound, the C-I bond is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. This process would generate a trimethylarsoniummethyl radical and an iodine radical.

The generation of radicals from related organic iodides can be initiated by light without the need for catalysts or stoichiometric reductants. rsc.org For example, the UV light-triggered homolysis of the C–I bond in certain aryl iodides has been demonstrated. rsc.org Similarly, hypervalent iodine(III) reagents can undergo thermal or light-mediated homolysis of the weak hypervalent bond to generate radicals. nih.gov

The generated trimethylarsoniummethyl radical is a reactive intermediate that can participate in various subsequent reactions. Radical species are known to add to unsaturated systems like alkenes and carbon monoxide. rsc.orgresearchgate.net The specific reaction pathways of the trimethylarsoniummethyl radical would depend on the surrounding chemical environment and the presence of radical scavengers or other reactive species.

Table 2: Products of Photolytic Cleavage of this compound

Reactant Primary Products Initiation
This compoundTrimethylarsoniummethyl radical, Iodine radicalUV light

Ligand Exchange Dynamics and Anion Metathesis Reactions

Ligand exchange reactions are fundamental to the chemistry of coordination and organometallic compounds. libretexts.org For this compound, the iodide anion can potentially be exchanged with other anions in solution. This process, known as anion metathesis, can be driven by factors such as the relative solubility of the resulting salts or the specific coordination preferences of the cation.

Studies on related iodine(I) complexes have shown that ligand exchange is a common phenomenon. rsc.orgresearchgate.netbohrium.com For instance, mixing two different homoleptic [N⋯I⋯N]⁺ complexes can lead to a statistical ligand exchange to form heteroleptic complexes. researchgate.net While these studies focus on the exchange of neutral ligands around a central iodine(I) cation, the principles of dynamic exchange can be extended to the anion exchange in an arsonium salt.

Anion metathesis reactions have also been observed in diaryliodonium salts, where heating a diaryliodonium triflate with an aryl iodide results in the formation of a new diaryliodonium triflate. nih.gov This indicates the lability of the anion and its potential for exchange. In the case of this compound, treatment with a salt containing a different anion (e.g., a silver salt with a non-coordinating anion like hexafluorophosphate (B91526) or tetrafluoroborate) could lead to the precipitation of silver iodide and the formation of the corresponding iodomethyltrimethylarsonium salt with the new anion.

Table 3: Potential Anion Metathesis Reactions of this compound

Reactants Products
This compound + Silver nitrate (B79036)Iodomethyltrimethylarsonium nitrate + Silver iodide
This compound + Sodium tetrafluoroborate (B81430)Iodomethyltrimethylarsonium tetrafluoroborate + Sodium iodide

Reactivity with Specific Organic and Inorganic Substrates

The reactivity of this compound is dictated by the electrophilic character of the iodomethyl group and the potential for the iodide anion to act as a nucleophile or a leaving group.

Reactivity with Organic Substrates:

The iodomethyl group can act as an electrophile in reactions with nucleophilic organic substrates. For instance, it could potentially react with amines, phosphines, or alkoxides, leading to the displacement of the iodide ion and the formation of a new C-N, C-P, or C-O bond, respectively.

Furthermore, under radical conditions initiated by photolysis (as discussed in 4.3.2), the generated trimethylarsoniummethyl radical could add to unsaturated organic molecules like alkenes and alkynes. Radical hydroxymethylation of alkyl iodides using formaldehyde (B43269) as a C1 synthon has been demonstrated, showcasing the utility of radicals generated from organic iodides in C-C bond formation. researchgate.netnih.gov

Reactivity with Inorganic Substrates:

The iodide anion of this compound can participate in reactions with various inorganic species. For example, it can act as a reducing agent or as a ligand in the formation of metal-iodide complexes.

The interaction with metal salts can also lead to anion exchange, as mentioned in section 4.4. The reactivity can be influenced by the Lewis acidity of the metal center. For instance, the combination of iodolium salts with silver(I) has been shown to enhance the electrophilic activation of organic substrates. chemrxiv.orgresearchgate.net This suggests that the presence of certain inorganic species can modulate the reactivity of the iodomethyltrimethylarsonium cation.

Chemoselective iodine-magnesium exchange reactions are known for aryl iodides, where an iodoaryl group is converted to a Grignard reagent. researchgate.net A similar reaction with this compound, while not explicitly documented, could potentially occur under specific conditions, leading to the formation of a highly reactive organomagnesium species.

Table 4: Summary of Potential Reactivity

Substrate Type Example Substrate Potential Reaction Type Potential Product
Organic NucleophileAmine (R₃N)Nucleophilic Substitution(Trimethylarsoniomethyl)ammonium iodide
Organic Radical AcceptorAlkene (R₂C=CR₂)Radical AdditionAdduct of trimethylarsoniummethyl radical and alkene
Inorganic Metal SaltSilver Nitrate (AgNO₃)Anion MetathesisIodomethyltrimethylarsonium nitrate + Silver iodide
Organometallic ReagentGrignard Reagent (RMgX)Halogen-Metal Exchange(Not well-established)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for optimizing the molecular geometry and calculating the electronic properties of organoarsenic compounds. uwaterloo.caresearchgate.net For the Iodomethyltrimethylarsonium cation, ([CH₃)₃AsCH₂I]⁺), a DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, would predict a tetrahedral geometry around the central arsenic atom, a common feature for quaternary arsonium (B1239301) salts. wikipedia.orgresearchgate.net

The C-As-C bond angles would be expected to be close to the ideal tetrahedral angle of 109.5°, though minor distortions would occur due to the different steric and electronic demands of the methyl and iodomethyl groups. researchgate.net The analysis of diarylhalonium salts, which are electronically similar, shows that the central atom uses mixed s/p orbitals for bonding, leading to geometries that can be described as pseudo-tetrahedral. nih.gov This s-orbital contribution is a key factor in determining the precise bond angles. nih.gov

Electronic properties such as charge distribution can be quantified using methods like Mulliken population analysis. In the ([CH₃)₃AsCH₂I]⁺ cation, the arsenic atom would carry a significant positive charge, and the electronegative iodine atom would carry a partial negative charge. DFT calculations on similar water-soluble arsenicals have determined Mulliken atomic charges, finding, for example, a charge of +0.881 on the arsenic atom in Dimethylarsinic acid (DMA(V)). scispace.com

Table 1: Predicted Molecular Geometry Parameters for the Iodomethyltrimethylarsonium Cation from Analogous DFT Studies

Parameter Predicted Value Basis of Analogy
C-As-C Bond Angle ~109.5° General tetrahedral geometry of quaternary arsonium and phosphonium (B103445) salts. wikipedia.orgresearchgate.net
C-As-I Bond Angle Deviated from 109.5° Steric and electronic asymmetry of the iodomethyl group compared to methyl groups.
As-C (methyl) Bond Length ~1.98 Å DFT calculations on Dimethylarsinic acid (DMA(V)). scispace.com
As-C (iodomethyl) Bond Length >1.98 Å Expected elongation due to the electron-withdrawing iodine atom.
C-I Bond Length ~2.14 Å Standard C-I bond length in iodoalkanes.

Note: These values are illustrative, based on calculations of analogous structures. Precise values require a specific DFT calculation on the target molecule.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For the Iodomethyltrimethylarsonium cation, the HOMO would likely be localized on the iodine atom, specifically its p-orbitals, making it the primary site for nucleophilic attack. The LUMO would be expected to be an antibonding orbital (σ*) associated with the As-C or C-I bonds, indicating these are the bonds most likely to break upon receiving electrons.

Global reactivity descriptors can be derived from the HOMO and LUMO energies:

Chemical Potential (μ) : μ ≈ (E_HOMO + E_LUMO) / 2

Global Hardness (η) : η ≈ (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω) : ω = μ² / (2η)

Molecular Dynamics Simulations of Intermolecular Interactions in Condensed Phases

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations model the behavior of molecules in a condensed phase (e.g., in a solvent like water or chloroform) over time. rsc.org For Iodomethyltrimethylarsonium iodide, an MD simulation would treat the arsonium cation, the iodide anion, and numerous solvent molecules as a system of interacting particles. nih.gov

These simulations can reveal crucial information about the solvation shell around the ions and the nature of ion-pairing. nih.gov The iodide anion (I⁻) would be expected to show some propensity for the solvent-air interface, a known behavior for larger, more polarizable anions. nih.gov The simulation would also illustrate the dynamic hydrogen bonding network of water molecules around the cation and anion, and how the ions influence the local solvent structure. For the bulky organic cation, hydrophobic interactions would also play a significant role in its orientation and aggregation in aqueous solution. Recent MD studies on polymer-based nanoparticles demonstrate how these simulations can elucidate the supramolecular arrangement and interactions within complex systems. nih.gov

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with high accuracy, which is invaluable for structure confirmation and interpretation of experimental spectra. bohrium.com

DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, specific shifts would be calculated for the methyl protons and carbons and the distinct methylene (B1212753) protons and carbon of the iodomethyl group. The predicted shifts are then often scaled or corrected based on a linear regression against experimental data for a set of known compounds to improve accuracy. researchgate.netgithub.io Studies on a range of organoarsenic compounds have shown that DFT methods can successfully model their NMR spectra, and including relativistic effects can further improve the accuracy for ¹³C shifts. nih.govresearchgate.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations would predict characteristic frequencies for As-C stretches, C-H bends and stretches, and the C-I stretch. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. uwaterloo.ca

Table 2: Illustrative Predicted Spectroscopic Data for Iodomethyltrimethylarsonium Cation

Spectroscopy Type Group Predicted Feature Basis of Analogy / Method
¹H NMR -CH₃ Singlet, δ ≈ 2.0-2.5 ppm General range for methyl groups on quaternary arsenic.
¹H NMR -CH₂I Singlet, δ ≈ 3.5-4.5 ppm Downfield shift due to electronegative iodine.
¹³C NMR -CH₃ δ ≈ 15-25 ppm Typical range for methyl groups attached to arsenic. nih.gov
¹³C NMR -CH₂I δ ≈ 5-15 ppm Shielding effect of iodine on carbon.
IR Frequency As-C Stretch ~600 cm⁻¹ Range observed in various methyl-arsenic compounds. scispace.com
IR Frequency C-I Stretch ~500-600 cm⁻¹ Characteristic range for iodoalkanes.

Note: Chemical shifts (δ) are relative to TMS. Predicted values are estimates and would be refined by specific DFT/GIAO calculations.

Modeling of Reaction Energetics, Transition States, and Reaction Pathways

Computational chemistry can map out the entire energy landscape of a chemical reaction. This involves locating the minimum energy structures of reactants and products, as well as the high-energy transition state (TS) that connects them. nih.gov The energy difference between the reactants and the TS is the activation energy barrier, which governs the reaction rate. acs.org

For this compound, a likely reaction is a nucleophilic substitution at the iodomethyl carbon, where a nucleophile (Nu⁻) displaces the iodine atom.

([CH₃)₃AsCH₂I]⁺ + Nu⁻ → [([CH₃)₃AsCH₂Nu]⁺ + I⁻

DFT calculations can model this pathway, optimizing the geometry of the transition state and calculating the activation energy. nih.gov Such studies have been performed on the reactions of various arsenicals, for example, with biological thiols, to understand their mechanisms of action. acs.org These calculations reveal that the formation of inner-sphere and outer-sphere complexes can be thermodynamically favorable, but the activation barriers are crucial in determining which reaction pathways are kinetically accessible. uwaterloo.ca

Quantitative Structure-Activity Relationship (QSAR) for Related Organoarsenic Analogs (non-biological context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity or property. While often used in drug design, QSAR can also be applied in a non-biological context to predict properties like reactivity, solubility, or material performance. nih.gov

For a series of related organoarsenic analogs, such as [(CH₃)₃AsCH₂X]⁺ where X is varied (F, Cl, Br, I), a QSAR model could be developed.

Descriptor Calculation : For each analog, a set of molecular descriptors would be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Building : A statistical method, such as multiple linear regression, would be used to build an equation that links these descriptors to a measured property (e.g., the rate constant for a specific reaction).

Validation : The model's predictive power would be tested on a set of compounds not used in the initial model building.

Such a model could predict, for instance, how the leaving group ability in a nucleophilic substitution reaction changes across the series of halomethyltrimethylarsonium salts.

Applications in Advanced Chemical Synthesis and Materials Science

Iodomethyltrimethylarsonium Iodide as a Precursor in Organic Synthesis

The reactivity of this compound makes it a potential precursor for various synthetic transformations, particularly in methylation and the construction of more complex organoarsenic structures.

This compound possesses the necessary structural features to act as a methylating agent, analogous to its nitrogen counterpart, (iodomethyl)trimethylammonium iodide, and the classic reagent, methyl iodide. thermofisher.comwikipedia.org In these reagents, the methyl group is transferred to a nucleophile. Quaternary onium salts, in general, have been explored as nonvolatile and easier-to-handle alternatives to traditional, highly volatile, or toxic methylating agents like methyl iodide or dimethyl sulfate (B86663). nih.gov

The mechanism of methylation would involve the nucleophilic attack on one of the methyl groups attached to the positively charged arsenic atom, leading to the transfer of the methyl group and the formation of a neutral organoarsenic compound. The presence of the iodide counter-ion can also play a role in the reaction medium.

Table 1: Comparison of Methylating Agents

Compound Name Formula Key Features
This compound [(CH₃)₃AsCH₂I]⁺I⁻ Quaternary arsonium (B1239301) salt; potentially low volatility.
(Iodomethyl)trimethylammonium Iodide [(CH₃)₃N⁺CH₂I]I⁻ Quaternary ammonium (B1175870) salt; solid, non-volatile methylating agent. nih.gov
Methyl Iodide (Iodomethane) CH₃I Highly reactive and effective; volatile liquid with high toxicity. wikipedia.orgepa.gov

This interactive table compares this compound with other relevant methylating agents.

Quaternary arsonium salts are valuable precursors for the synthesis of arsonium ylides. researchgate.net An arsonium ylide is a neutral, dipolar molecule with a formal negative charge on the carbon adjacent to the positively charged arsenic atom. wikipedia.org By treating this compound with a strong base, it is conceivable to generate a trimethylarsonium ylide.

These ylides are highly reactive intermediates, analogous to phosphonium (B103445) ylides used in the Wittig reaction. fiveable.me They can react with carbonyl compounds (aldehydes and ketones) to form epoxides or other complex organic structures, providing a pathway for carbon-carbon bond formation. nih.gov

Furthermore, the core structure of this compound can be modified to create sophisticated organoarsenic ligands. Organoarsenic compounds, particularly tertiary arsines (R₃As), are widely used as ligands in coordination chemistry and catalysis due to their ability to coordinate with transition metals. wikipedia.organu.edu.au The synthesis of such ligands often starts from basic organoarsenic building blocks.

Catalytic Applications of this compound and its Derivatives

The ionic, salt-like nature of this compound suggests potential applications in catalysis, particularly as a phase transfer catalyst.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org The catalyst, typically an onium salt, transports a reactant from one phase to another where the reaction can occur. While quaternary ammonium and phosphonium salts are the most common phase transfer catalysts, arsonium salts can also serve this function due to their similar structure, comprising a lipophilic cation and a hydrophilic anion. mdpi.comalfachemic.com

The iodomethyltrimethylarsonium cation, [(CH₃)₃AsCH₂I]⁺, would be able to pair with an anion from the aqueous phase (e.g., hydroxide (B78521), cyanide) and transport it into the organic phase to react with an organic substrate. The efficiency of the catalyst often depends on the size and lipophilicity of the alkyl groups on the onium center.

Table 2: Common Classes of Onium Salt Phase Transfer Catalysts

Onium Salt Class General Formula Central Atom Typical Application
Quaternary Ammonium [R₄N]⁺X⁻ Nitrogen Nucleophilic substitutions, alkylations. alfachemic.com
Quaternary Phosphonium [R₄P]⁺X⁻ Phosphorus Higher thermal stability than ammonium salts. wikipedia.org
Quaternary Arsonium [R₄As]⁺X⁻ Arsenic Less common, but function by the same principle. tsu.ge

This interactive table outlines the different classes of onium salts commonly employed in phase transfer catalysis.

The components of this compound—the arsonium cation and the iodide anion—could both play roles in catalytic reactions. In metal-catalyzed processes, iodide is known to be an effective ligand that can influence the reactivity and stability of a metal catalyst. researchgate.net It can participate in various steps of a catalytic cycle, including oxidative addition and reductive elimination. Therefore, the compound could serve as a source of iodide ions in a catalytic system.

In the context of metal-free reactions, onium salts themselves can act as catalysts or reagents. For instance, certain metal-free cross-coupling reactions utilize onium salts to activate substrates. mdpi.com While specific examples involving this compound are not documented, its structural properties are consistent with compounds used in these emerging areas of synthesis.

Incorporation into Novel Materials and Functional Assemblies

The unique properties imparted by the arsenic atom and the ionic nature of this compound make it a candidate for incorporation into specialized materials. Onium salts are a major class of ionic liquids, which are salts with low melting points that are explored as green solvents and electrolytes. Arsonium-based ionic liquids could exhibit distinct properties compared to their more common ammonium or phosphonium analogues.

Furthermore, organoarsenic compounds have been investigated for the synthesis of materials with high refractive indices or specific optical properties. The incorporation of a heavy atom like arsenic can significantly alter the interaction of the material with light. There is also potential for creating functional polymers or surfaces where the arsonium moiety could provide sites for further chemical modification or impart specific properties such as antimicrobial activity, a historical application of some organoarsenic compounds. wikipedia.org The synthesis of π-expanded arsonium salts has been shown to yield materials with interesting photophysical properties and the ability to localize in the mitochondria of living cells, suggesting applications in bio-imaging and materials science. chemrxiv.org

Application as a Probe in Fundamental Chemical Research

There is no available research that describes the application of this compound as a probe in fundamental chemical research. The development and use of labeled chemical probes are crucial for studying direct target engagement in biological systems and for various sensing applications. However, the existing literature on chemical probes, including those for biosensors, does not mention the use of this compound.

Based on a thorough search of scientific databases and literature, there is currently insufficient information to provide a detailed and informative article on the applications of this compound in advanced chemical synthesis and materials science as per the specified outline. The lack of research in these specific areas prevents a scientifically accurate discussion of its role as a precursor for advanced materials, its coordination chemistry, or its use as a chemical probe.

Analytical Chemistry Approaches for Detection and Speciation

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of iodomethyltrimethylarsonium iodide, both liquid and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) for Speciation Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. When coupled with a sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), it becomes an ideal tool for arsenic speciation analysis. spectroscopyonline.comingeniatrics.comthermofisher.comresearchgate.net This hyphenated technique, HPLC-ICP-MS, allows for the separation of different arsenic species from a sample, followed by their highly sensitive and element-specific detection. spectroscopyonline.comingeniatrics.comthermofisher.comresearchgate.net

The process involves injecting a liquid sample into the HPLC system, where it is carried by a mobile phase through a column packed with a stationary phase. The differential interactions of the various arsenic species with the stationary phase cause them to separate. As the separated species elute from the column, they are introduced into the ICP-MS. The ICP-MS then atomizes and ionizes the arsenic atoms, which are subsequently detected and quantified based on their mass-to-charge ratio. spectroscopyonline.com

This method offers excellent specificity and low detection limits, making it suitable for trace-level analysis in complex matrices like environmental and biological samples. spectroscopyonline.comresearchgate.netresearchgate.net For instance, researchers have developed HPLC-ICP-MS methods to separate and quantify various arsenic species, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB), in human serum and urine. nih.gov The ability to distinguish between these different forms is crucial, as their toxicity can vary significantly. ingeniatrics.com

ParameterHPLC ConditionsICP-MS Conditions
Column Anion-exchange columns (e.g., Dionex IonPac) are commonly used for separating anionic arsenic species. researchgate.net-
Mobile Phase Ammonium (B1175870) carbonate solutions are often employed as the mobile phase, with gradient elution to effectively separate different species. nih.gov-
Flow Rate Typically maintained at a constant rate, for example, 400 µL·min⁻¹. nih.gov-
Detector Inductively Coupled Plasma Mass Spectrometer. spectroscopyonline.comingeniatrics.comthermofisher.comresearchgate.net-
Detection Limits Method detection limits can be in the range of 0.3–1.5 ng·mL⁻¹. nih.gov-
This table presents typical parameters for the HPLC-ICP-MS analysis of arsenic species.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. To analyze non-volatile compounds like this compound using GC, they must first be converted into volatile derivatives. This process, known as derivatization, chemically modifies the analyte to make it suitable for GC analysis.

One approach involves the derivatization of iodide to a volatile compound. For example, iodide can be oxidized in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, a compound that can be extracted and analyzed by GC-MS. nih.gov This method has been successfully applied to determine iodide in various samples with a very low detection limit of 8 ng/L. nih.gov

Another study demonstrated that ultraviolet irradiation of aqueous solutions containing iodide and low molecular weight organic acids can generate volatile iodine species, such as methyl iodide, which can then be identified by GC-MS. researchgate.net This photochemical vapor generation offers a different route to creating volatile species for GC analysis.

Advanced Spectroscopic Methods for Quantification and Structural Determination

Spectroscopic methods are indispensable for both quantifying the total amount of an element and for elucidating the structure of compounds.

Atomic Absorption/Emission Spectrometry for Total Arsenic

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are techniques used to determine the elemental composition of a sample. For the analysis of this compound, these methods are primarily used to determine the total arsenic concentration. researchgate.netusda.govsciencepublishinggroup.comepa.govoiv.int

In AAS, a sample is atomized, and the amount of light absorbed by the ground-state atoms at a specific wavelength is measured. The concentration of the element is proportional to the amount of light absorbed. sciencepublishinggroup.com A common approach for arsenic analysis involves hydride generation AAS (HGAAS), where arsenic compounds are converted to volatile arsine gas (AsH₃). researchgate.netusda.gov This gas is then carried into a heated quartz cell where its absorbance is measured. usda.gov This technique offers high sensitivity and is applicable to various sample types, including biological tissues. researchgate.netusda.gov

TechniquePrincipleTypical Application
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free atoms in a gaseous state. sciencepublishinggroup.comDetermination of total arsenic concentration. researchgate.netusda.govsciencepublishinggroup.comepa.govoiv.int
Hydride Generation AAS (HGAAS) Converts arsenic to volatile arsine gas for enhanced sensitivity. researchgate.netusda.govAnalysis of arsenic in environmental and biological samples. researchgate.netusda.gov
This table summarizes the principles and applications of atomic absorption spectrometry for arsenic analysis.

X-ray Fluorescence (XRF) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

X-ray Fluorescence (XRF) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful techniques for elemental analysis.

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. elementalanalysis.comyoutube.com It works by bombarding a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. elementalanalysis.comyoutube.com Each element has a unique set of characteristic X-rays, allowing for qualitative and quantitative analysis. youtube.com XRF is advantageous for its ability to provide a broad survey of the elemental composition without the need for extensive sample preparation. elementalanalysis.com It can be used for the analysis of a wide range of elements, typically heavier than sodium. elementalanalysis.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and several non-metals at very low concentrations. researchgate.netnih.gov As mentioned earlier, it is often coupled with HPLC for speciation analysis. spectroscopyonline.comingeniatrics.comthermofisher.comresearchgate.net For elemental analysis, the sample is introduced into an argon plasma, which atomizes and ionizes the elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the quantification of the elements present in the sample. nih.gov ICP-MS is considered one of the best methods for determining iodine concentrations in various samples due to its high sensitivity and low detection limits. researchgate.net

TechniquePrincipleKey Advantages
X-ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. elementalanalysis.comyoutube.comNon-destructive, minimal sample preparation, broad elemental survey. elementalanalysis.comyoutube.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, followed by mass spectrometry to separate and quantify the ions. nih.govHigh sensitivity, low detection limits, capable of isotopic analysis. researchgate.netnih.gov
This table compares the principles and advantages of XRF and ICP-MS for elemental analysis.

UV-Visible Spectrophotometric Methods for Iodide Determination in Context (e.g., counter-ion analysis)

UV-Visible spectrophotometry is a widely used technique for quantitative analysis. In the context of this compound, it can be employed to determine the concentration of the iodide counter-ion. Several methods are based on the oxidation of iodide to iodine, which then forms a colored complex that can be measured spectrophotometrically.

One common method is the Sandell-Kolthoff reaction, where iodide catalyzes the reaction between arsenious acid and ceric ions, leading to a change in absorbance. nih.govjapsonline.com Another approach involves oxidizing iodide to form a blue starch-iodine complex, which can be measured at a specific wavelength. ui.ac.idresearchgate.net The absorbance of the solution is directly proportional to the concentration of iodide. These methods offer a simple and cost-effective way to quantify iodide. ui.ac.idresearchgate.net

Researchers have also explored the direct spectrophotometric determination of the triiodide ion (I₃⁻), which has characteristic absorption peaks in the UV-Vis spectrum. researchgate.net The concentration of triiodide ions can be determined with high precision using this method. researchgate.net

MethodPrincipleWavelength of Maximum Absorbance (λmax)
Starch-Iodine Complex Oxidation of iodide to iodine, followed by the formation of a blue complex with starch. ui.ac.idresearchgate.net~615 nm researchgate.net
Triiodide Ion Determination Direct measurement of the absorbance of the triiodide ion. researchgate.net288 nm and 351 nm researchgate.net
This table outlines different UV-Visible spectrophotometric methods for iodide determination.

Electrochemical Detection Methods and Sensors

A thorough review of scientific literature reveals no established electrochemical detection methods or sensors specifically developed for the analysis of this compound. While electrochemical techniques are widely employed for the detection of various arsenic species, particularly inorganic forms such as arsenite (As(III)) and arsenate (As(V)), research has not extended to this specific quaternary arsonium (B1239301) compound. researchgate.netnih.gov

Electrochemical methods for arsenic detection often involve techniques like anodic stripping voltammetry (ASV), which typically requires the preconcentration of arsenic onto an electrode surface. acs.orgnih.gov The successful application of these methods is highly dependent on the electrochemical behavior of the target analyte, including its redox properties. Without specific studies on this compound, its electrochemical characteristics remain unknown, and therefore, no tailored detection protocols exist.

Method Validation, Detection Limits, and Interlaboratory Comparisons in Academic Contexts

Consistent with the absence of detection methods, there is no information available regarding the validation of analytical methods for this compound. Method validation is a critical process in analytical chemistry that ensures a technique is reliable, reproducible, and fit for its intended purpose. nih.govresearchgate.net This process typically evaluates parameters such as linearity, accuracy, precision, selectivity, and robustness. nih.gov

Consequently, there are no reported detection limits (LOD) or limits of quantification (LOQ) for this compound. These metrics are fundamental for understanding the sensitivity of an analytical method. researchgate.netnih.gov

Furthermore, no interlaboratory comparison studies have been conducted for this compound. nih.govrsc.orgnih.gov Such studies are essential for assessing the reproducibility and comparability of data among different laboratories, a key aspect of establishing a standard analytical method. nih.govrsc.org While intercomparison exercises have been performed for other arsenic species in various matrices like human urine and food, they have not included this compound. nih.govnih.govnih.gov

Environmental and Biogeochemical Transformations Non Toxicological Focus

Biotic Transformation Pathways by Microorganisms

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, mediating a range of transformation processes that affect the speciation and environmental behavior of arsenic compounds.

Microbial methylation is a key process in the transformation of inorganic arsenic in the environment. nih.gov129.15.40 This process involves the enzymatic transfer of methyl groups to arsenic, leading to the formation of various methylated arsenic species, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide (TMAO). frontiersin.org The gene responsible for arsenic methylation in many microorganisms is the arsM gene, which encodes an As(III) S-adenosylmethionine methyltransferase. nih.govfrontiersin.orgnih.gov

The methylation of arsenic is generally considered a detoxification process for the microorganisms involved, as the methylated products can be less toxic or more easily volatilized and removed from the cell. nih.gov The abundance and diversity of arsM genes in soil and sediment have been shown to correlate with the extent of arsenic methylation. nih.govresearchgate.netnih.gov

While the methylation process typically starts from inorganic arsenite, microorganisms possessing the arsM gene could potentially further methylate the trimethylarsonium moiety of iodomethyltrimethylarsonium iodide or be involved in demethylation processes under certain conditions. Demethylation, the removal of methyl groups, is also a known microbial process in the arsenic cycle, contributing to the interconversion of different arsenic species. nih.gov

A wide range of microorganisms, including bacteria, archaea, and fungi, are known to be involved in the biogeochemical cycling of arsenic. researchgate.net Specific genera that have been identified as capable of arsenic methylation include Pseudomonas, Bacillus, Streptomyces, and various fungi. frontiersin.org For example, a novel As(III)-methylating bacterium, Bacillus sp. CX-1, has been isolated and shown to possess a unique arsM gene. frontiersin.org

The degradation of quaternary ammonium (B1175870) compounds, which are structurally similar to the cation in this compound, has been studied in microbial communities. For instance, bacteria such as Aeromonas hydrophila and Bacillus niabensis can metabolize benzalkonium chlorides, another type of quaternary ammonium compound. nih.gov The initial step in the degradation of these compounds often involves dealkylation.

The following table lists microbial genera and their role in the transformation of arsenic and related compounds.

Microbial GenusTransformation ProcessCompound(s) Transformed
PseudomonasArsenic methylation, Degradation of quaternary ammonium compoundsInorganic arsenic, Benzalkonium chlorides nih.gov
BacillusArsenic methylation, Degradation of quaternary ammonium compoundsInorganic arsenic, Benzalkonium chlorides nih.govfrontiersin.org
StreptomycesArsenic methylationInorganic arsenic nih.gov
AeromonasDegradation of quaternary ammonium compoundsBenzalkonium chlorides nih.gov

This table highlights microbial genera involved in the transformation of arsenic and analogous compounds, suggesting their potential role in the biotic transformation of this compound.

Sorption and Desorption Behavior in Environmental Compartments

The interaction of iodine-containing compounds with environmental matrices such as soil and sediment is a critical determinant of their mobility and bioavailability. The sorption and desorption processes are governed by the chemical form of iodine and the physicochemical properties of the surrounding environment.

For iodide (I⁻), the dominant inorganic form of iodine in many environments, sorption is significantly influenced by soil composition. Key factors controlling iodide sorption include the content of organic carbon, clay minerals, and the abundance of iron and aluminum oxides and hydroxides. nih.gov Studies have shown that in mineral soils with low organic carbon, iodide sorption is more prevalent, whereas organic-rich soils may favor the sorption of iodate (B108269) (IO₃⁻). nih.gov The pH of the soil also plays a crucial role; generally, iodide sorption tends to decrease as pH increases.

Methyl iodide (CH₃I), a volatile organo-iodine compound, exhibits different sorption behavior. Its retention in soil is largely a function of the clay and organic carbon content. osti.gov Research indicates that a significant portion of applied methyl iodide can be retained by the solid phase of the soil, which can protect it from volatilization and degradation, particularly in soils with high organic matter content.

The distribution coefficient (Kd), which quantifies the partitioning of a substance between the solid and liquid phases, is a key parameter in assessing sorption. For iodide, Kd values can vary by several orders of magnitude depending on the soil type and environmental conditions. For instance, in estuarine and coastal regions, the Kd for stable iodine has been observed to decrease with increasing salinity. nih.govresearchgate.net A significant correlation between the Kd value and the organic carbon content in sediments has also been established. nih.govresearchgate.net

Table 1: Distribution Coefficients (Kd) of Iodide in Various Soil Types

Soil TypeMedian Kd (mL/g)Reference
Sandy SoilLow epa.gov
Volcanic Ash Soil10,200 epa.gov
Brown Forest Soil8,210 epa.gov
Peat SoilVaries epa.gov
Clayey TillHigher than Peat skb.se
Glacial ClayHigher than Peat skb.se

Note: Data is for iodide and sourced from studies on Japanese soils. epa.govskb.se The Kd values can be influenced by whether the soil is wet or dry. epa.gov

Desorption, the release of sorbed compounds back into the solution phase, is also a critical process. The rate of desorption for iodide can be influenced by the amount initially sorbed.

Transport and Distribution Mechanisms in Model Ecosystems

The movement and distribution of iodine compounds through ecosystems are complex processes influenced by their physical and chemical properties, as well as the characteristics of the environment.

The transport of iodide in soils is largely governed by its sorption characteristics. Due to its relatively weak sorption in some soil types, iodide can be mobile and has the potential for liquid-phase migration and subsequent uptake by plants. osti.gov The mobility of iodide is generally higher in soils with low organic matter and clay content.

Methyl iodide, due to its high vapor pressure, has a significant potential for volatilization from the soil surface into the atmosphere. This is a major pathway for its distribution in the environment. nih.govfrontiersin.org Once in the atmosphere, it can be transported over long distances. A study on the fate of methyl iodide applied to soil as a fumigant showed that a significant fraction was emitted into the air. nih.gov

Degradation is another key process affecting the transport and distribution of methyl iodide. In soil, it can be degraded, with a portion remaining in the soil as iodide. nih.gov The rate of degradation can be influenced by various factors, including microbial activity and the presence of other agrochemicals.

Table 2: Environmental Fate and Distribution of Methyl Iodide in a Model Soil Ecosystem

PathwayPercentage of Applied Methyl IodideReference
Emission to Air (Volatilization)~28.9% nih.gov
Remained in Soil~6.8% nih.gov
Degraded in Soil (measured as residual iodide)~43.6% nih.gov
Unrecovered~20.7% nih.gov

Note: Data is from a 24-hour study in a sandy loam soil chamber after methyl iodide fumigation. nih.gov

In aquatic ecosystems, the transport and distribution of iodine are influenced by factors such as salinity and the presence of organic matter. nih.govresearchgate.net In estuarine environments, the distribution of iodide between sediment and water is dynamic and changes along the salinity gradient. nih.govresearchgate.net Modeling studies in marine environments, such as the Eastern Tropical Atlantic, have been used to understand the production, degradation, and air-sea flux of methyl iodide, highlighting the interplay of biological and photochemical processes. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of arsonium (B1239301) salts often involves the reaction of a trialkylarsine with an alkyl halide. For Iodomethyltrimethylarsonium iodide, the presumed synthesis would involve the reaction of trimethylarsine (B50810) with diiodomethane (B129776). While effective, future research could focus on developing more sustainable and efficient synthetic routes.

Key areas for exploration include:

Catalytic Syntheses: Investigating the use of catalysts to promote the formation of the C-As bond, potentially reducing the reliance on highly reactive and hazardous starting materials.

One-Pot Reactions: Designing multi-component reactions where the arsonium salt is generated in situ for subsequent applications, minimizing the need for isolation and purification of intermediates.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPrecursorsPotential AdvantagesResearch Focus
Traditional Quaternization Trimethylarsine, DiiodomethaneHigh yield, well-establishedOptimization of reaction conditions
Catalytic C-As Bond Formation Arsenic precursors, iodinated methanes, catalystLower activation energy, higher selectivityDevelopment of novel catalysts
Mechanochemical Synthesis Solid-state reactantsReduced solvent waste, potential for novel reactivityExploration of reaction scope and scalability
Flow Chemistry Continuous feeding of reactantsEnhanced safety, precise control over reaction parametersReactor design and optimization

Exploration of Advanced Catalytic Functions and Applications

Onium salts, including ammonium (B1175870), phosphonium (B103445), and by extension, arsonium salts, are known to function as phase-transfer catalysts (PTCs). sci-hub.seresearchgate.net These catalysts facilitate the reaction between reactants located in different immiscible phases. While the catalytic activity of this compound has not been explicitly studied, its structural similarity to other onium salts suggests potential applications in this area.

Future research in this domain could focus on:

Screening in Phase-Transfer Reactions: Evaluating the efficacy of this compound as a catalyst in various organic reactions, such as nucleophilic substitutions, oxidations, and reductions.

Asymmetric Catalysis: Synthesizing chiral variants of arsonium salts to explore their potential in enantioselective transformations.

Supported Catalysis: Immobilizing this compound on solid supports (e.g., polymers, silica) to create heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability of catalytic processes. researchgate.net

Integration into Emerging Functional Materials and Nanosystems

Organoarsenic compounds are being increasingly investigated for their potential inclusion in advanced materials. researchgate.net The unique electronic properties and potential for specific interactions make them interesting building blocks for functional materials.

Unexplored avenues for this compound include:

Polymer Science: Incorporating the arsonium salt as a functional group in polymers to impart specific properties, such as enhanced thermal stability, conductivity, or flame retardancy. Research on arsenic-containing π-conjugated polymers has shown promise for luminescent materials. researchgate.net

Nanomaterials: Using this compound as a capping agent or functionalizing ligand for nanoparticles. This could influence the nanoparticles' dispersibility, catalytic activity, or self-assembly behavior. For instance, diazonium salts have been used to modify the surface of nanoparticles for catalytic applications. mdpi.com

Ionic Liquids: Investigating the potential of this compound and its derivatives as components of novel ionic liquids with unique electrochemical and solvation properties.

Enhanced Spectroscopic and Analytical Techniques for Trace Analysis and Speciation

The environmental and biological implications of organoarsenic compounds necessitate the development of highly sensitive and specific analytical methods. While techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are powerful tools for arsenic speciation, there is always room for improvement. nih.gov

Future research should aim to:

Develop Novel Derivatization Reagents: Designing new reagents that selectively react with specific organoarsenic species to enhance their detection by techniques like gas chromatography-mass spectrometry (GC-MS).

Advance Hyphenated Techniques: Exploring new combinations of separation and detection methods to improve the resolution and identification of complex mixtures of organoarsenic compounds in various matrices.

In-situ and Real-time Monitoring: Creating sensors and probes capable of detecting and quantifying this compound and related compounds in real-time, which would be invaluable for environmental monitoring and process control.

A table summarizing key analytical techniques for organoarsenic compounds is provided below.

TechniquePrincipleApplicationFuture Development
HPLC-ICP-MS Chromatographic separation followed by elemental mass spectrometryQuantitative speciation of arsenic compounds in various samplesImproved chromatographic columns for better resolution, miniaturization
GC-MS Separation of volatile compounds followed by mass spectrometryAnalysis of volatile organoarsenicals, often after derivatizationDevelopment of new derivatization methods for non-volatile species
Vibrational Spectroscopy (Raman, IR) Probing molecular vibrations to identify functional groupsStructural characterization of organoarsenic compoundsSurface-enhanced techniques for trace analysis
X-ray Absorption Spectroscopy (XAS) Determining the local atomic structure and oxidation stateSpeciation of arsenic in solid samples and on surfacesMicro-XAS for spatially resolved analysis

Deeper Computational Insight into Reaction Mechanisms and Electronic Properties

Computational chemistry offers a powerful lens through which to understand the fundamental properties and reactivity of molecules like this compound. nih.gov Density functional theory (DFT) and other computational methods can provide insights that are difficult to obtain through experimental means alone.

Key areas for computational investigation include:

Reaction Pathway Elucidation: Modeling the reaction mechanisms of the synthesis and potential catalytic cycles of this compound to identify transition states and intermediates.

Electronic Structure Analysis: Calculating the electronic properties, such as charge distribution, molecular orbitals, and bond characteristics, to understand the compound's reactivity and spectroscopic signatures.

Predictive Modeling: Using computational screening to predict the properties and potential applications of a wider range of related arsonium salts, guiding future synthetic efforts.

Interdisciplinary Approaches in Environmental Biogeochemistry (excluding toxicology)

The environmental fate and transport of arsenic are complex processes involving geological, chemical, and biological transformations. monash.edu While the toxicology of arsenic is a major area of research, non-toxicological aspects of its biogeochemistry are also of great importance.

Future interdisciplinary research could explore:

Microbial Transformations: Investigating the potential for microorganisms to metabolize or transform this compound. Microbial methylation of inorganic arsenic is a known environmental process. nih.gov

Geochemical Interactions: Studying the adsorption, desorption, and transport of this compound in soils, sediments, and aquatic systems to understand its environmental mobility.

Arsenic Speciation in the Environment: Developing a more complete picture of the various organoarsenic species present in different environmental compartments and the transformation pathways that connect them. researchgate.net

Q & A

Q. What are the critical safety protocols for handling Iodomethyltrimethylarsonium iodide in laboratory settings?

  • Methodological Answer : Due to its arsenic content and toxicity, handle using fume hoods, chemical-resistant gloves, and full-face shields. Subcutaneous exposure is lethal (LDLo 220 mg/kg in mice) . Decomposition releases toxic As and I<sup>−</sup> fumes; use scrubbers for gas management. Follow OSHA guidelines (TWA 0.5 mg(As)/m³) and store in inert, airtight containers .

Q. How can researchers characterize the crystal structure and purity of this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) to determine crystallographic orientation and detect impurities like residual PbI2 . Pair with attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to confirm functional groups and intramolecular interactions . Thermogravimetric analysis (TGA) quantifies thermal stability and vapor pressure .

Q. What synthesis methods ensure high-purity this compound?

  • Methodological Answer : Adopt controlled stoichiometric reactions in anhydrous solvents (e.g., dimethylsulfoxide, DMSO) to minimize hydrolysis. Post-synthesis, purify via recrystallization in non-polar solvents and validate purity through elemental analysis and NMR . Document procedural details (e.g., molar ratios, temperature) for reproducibility .

Advanced Research Questions

Q. How can intramolecular exchange processes improve crystallinity in arsenic-iodide compounds?

  • Methodological Answer : Optimize ligand substitution by replacing volatile solvents (e.g., DMSO) with target organic cations under inert atmospheres. Monitor crystallinity via XRD (e.g., (111)-preferred orientation) and density functional theory (DFT) simulations to predict lattice stability . Adjust reaction time/temperature to reduce defect density .

Q. What strategies mitigate deep-level defects in arsenic-iodide perovskite analogs?

  • Methodological Answer : Introduce triiodide (I3<sup>−</sup>) additives during synthesis to passivate vacancies and suppress non-radiative recombination . Characterize defects via photoluminescence (PL) quenching and transient absorption spectroscopy. Compare open-circuit voltage (VOC) trends to assess defect impact on optoelectronic performance .

Q. How do solvent polarity and reaction conditions influence compound stability?

  • Methodological Answer : Test solvents with varying dielectric constants (e.g., cyclohexane vs. 2-propanol) to assess polarity effects on ionic dissociation . Use dynamic light scattering (DLS) to monitor colloidal stability. Correlate TGA mass-loss rates with solvent boiling points to optimize thermal protocols .

Q. How should contradictory data on thermal degradation kinetics be analyzed?

  • Methodological Answer : Apply Arrhenius modeling to isothermal TGA data for activation energy (Ea) calculations . Use ANOVA or chi-square tests to evaluate statistical significance across datasets. Report confidence intervals and experimental uncertainties (e.g., ±0.1°C for temperature control) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.